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Introduction
The C-C chemokine receptor 4 (CCR4) is a class A G protein-coupled receptor (GPCR) that

plays a pivotal role in mediating the trafficking of specific leukocyte subsets, including T helper

2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1] Its involvement in various

physiological and pathological processes, such as immune responses, inflammation, and

cancer, has made it an attractive target for therapeutic intervention.[1][2] This technical guide

provides a comprehensive overview of the structural analysis of CCR4, detailing its ligands,

signaling pathways, and the experimental and computational methodologies employed to

elucidate its structure and function.

CCR4: Structural Characteristics
As of late 2025, a high-resolution experimental structure of the full-length human CCR4

receptor has not been determined by X-ray crystallography or cryo-electron microscopy (cryo-

EM). This absence of a definitive three-dimensional structure necessitates the use of

computational modeling techniques to gain structural insights.

Homology Modeling and AlphaFold
To overcome the lack of an experimental structure, researchers have relied on homology

modeling and, more recently, advanced machine learning-based approaches like AlphaFold.
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Homology Modeling: This technique involves building a 3D model of CCR4 based on the

experimentally determined structures of related chemokine receptors, such as CCR2, CCR5,

CCR7, and CCR9. The sequence identity between CCR4 and these templates ranges from

30% to 46%.[3]

AlphaFold: The AlphaFold2 protein structure database provides a predicted model of human

CCR4 (AF-A0N0Q1-F1), which serves as a valuable resource for structural analysis and

drug design efforts.[3] While these models are highly accurate, they represent a single

conformational state and may not fully capture the dynamic nature of the receptor.[4]

These computational models are crucial for identifying potential ligand binding sites,

understanding the structural basis of ligand recognition, and guiding site-directed mutagenesis

studies to validate these predictions.

Ligands of CCR4
CCR4 is primarily activated by two endogenous chemokine ligands: CCL17 (also known as

TARC) and CCL22 (also known as MDC).[1] Additionally, CCL2 has been suggested to act as a

non-selective ligand.[2]

Binding Affinities and Differential Effects
While both CCL17 and CCL22 bind to the same orthosteric site on CCR4, they exhibit different

binding affinities and induce distinct functional responses, a phenomenon known as biased

agonism.[3][5] CCL22 is generally considered the more potent ligand.
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Ligand
Binding Affinity
(IC50/pIC50/K_d)

Cell Type/Assay
Condition

Reference

CCL17 (TARC)
pEC50: 7.98 ± 0.23

(Internalization)
HUT78 cells

IC50: ~3-fold higher

than CCL22

(Displacement of [¹²⁵I]-

CCL22)

CEM-4 cells and

CCR4-L1.2

transfectants

CCL22 (MDC)
pEC50: 8.77 ± 0.08

(Internalization)
HUT78 cells

More effective

displacement of [¹²⁵I]-

CCL22 than CCL17

CEM-4 cells and

CCR4-L1.2

transfectants

CCL2

Lower affinity

compared to CCL17

and CCL22

Varies [2]

Note: Direct K_d or K_i values for CCL17 and CCL22 binding to CCR4 are not consistently

reported across the literature. The table reflects the relative affinities and potencies observed in

functional assays.

CCR4 Antagonists
A variety of small-molecule antagonists have been developed to target CCR4. These

compounds often exhibit allosteric modulatory effects, binding to sites distinct from the

orthosteric ligand-binding pocket.[3]
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Antagonist
Binding Affinity
(IC50/pIC50/pK_i)

Binding Site Reference

GSK2239633A pIC50 > 7.9 Intracellular

Compound 1 pK_i: 8.70 ± 0.21
Allosteric Site 1

(Extracellular)

Compound 2 pK_i: 9.10 ± 0.09
Allosteric Site 1

(Extracellular)

Compound 3 pK_i: 9.04 ± 0.17
Allosteric Site 2

(Intracellular)

Compound 4 pK_i: 8.74 ± 0.09
Allosteric Site 2

(Intracellular)

C021
IC50 (chemotaxis,

human): 140 nM
Transmembrane

AZD2098 pIC50 (human): 7.8 Intracellular

CCR4 Signaling Pathways
Upon ligand binding, CCR4 undergoes a conformational change that initiates intracellular

signaling cascades. CCR4 can signal through both G protein-dependent and β-arrestin-

dependent pathways.[2][5]

G Protein-Mediated Signaling
CCR4 couples to G_i/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in

intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways

such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-

Akt pathways.[2] This signaling cascade is crucial for mediating cellular responses like

chemotaxis.

β-Arrestin-Mediated Signaling
Ligand binding also promotes the recruitment of β-arrestins to the receptor. β-arrestin

recruitment can lead to receptor desensitization and internalization, as well as initiate G
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protein-independent signaling events.[5] Studies have shown that CCL22 is a more potent

inducer of β-arrestin recruitment and receptor internalization compared to CCL17.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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